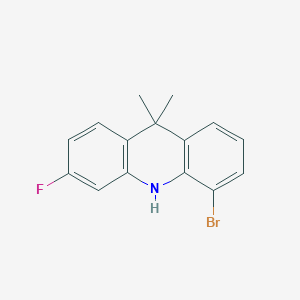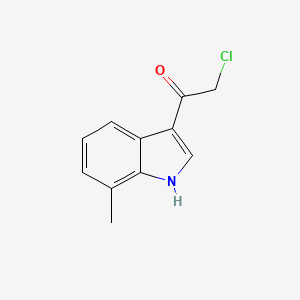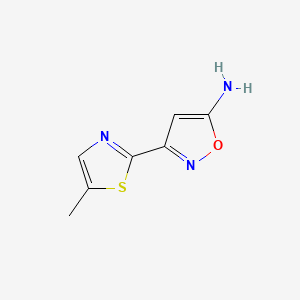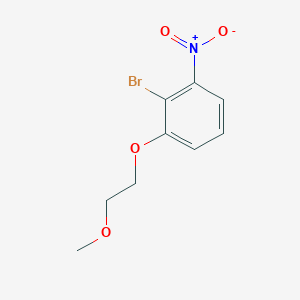
2-Bromo-1-(2-methoxyethoxy)-3-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(2-methoxyethoxy)-3-nitrobenzene is an organic compound with the molecular formula C9H10BrNO4 It is a derivative of benzene, characterized by the presence of a bromine atom, a nitro group, and a methoxyethoxy substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(2-methoxyethoxy)-3-nitrobenzene typically involves the bromination of 1-(2-methoxyethoxy)-3-nitrobenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems are often employed to maintain precise control over reaction parameters. The use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization and chromatography, ensures the quality of the final product.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, such as amines, thiols, and alkoxides, leading to the formation of corresponding derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride or iron powder.
Oxidation Reactions: The methoxyethoxy group can undergo oxidation to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid, or iron powder in acetic acid.
Oxidation: Potassium permanganate in aqueous or alkaline medium, chromium trioxide in acetic acid.
Major Products:
Substitution: Formation of azides, thiols, or ethers.
Reduction: Formation of 2-amino-1-(2-methoxyethoxy)-3-nitrobenzene.
Oxidation: Formation of aldehydes or carboxylic acids depending on the extent of oxidation.
科学的研究の応用
2-Bromo-1-(2-methoxyethoxy)-3-nitrobenzene is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Its derivatives are explored for potential therapeutic applications, including antimicrobial and anticancer activities.
Chemical Biology: The compound is used in the study of biochemical pathways and the development of chemical probes for biological research.
作用機序
The mechanism of action of 2-Bromo-1-(2-methoxyethoxy)-3-nitrobenzene depends on its specific application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In reduction reactions, the nitro group undergoes a series of electron transfer steps to form an amino group. The methoxyethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
類似化合物との比較
2-Bromo-1-(2-methoxyethoxy)benzene: Lacks the nitro group, making it less reactive in reduction reactions.
1-Bromo-2-(2-methoxyethoxy)ethane: Contains a different substitution pattern, affecting its reactivity and applications.
2-Bromo-1-(2-ethoxyethoxy)-3-nitrobenzene: Similar structure but with an ethoxyethoxy group instead of methoxyethoxy, leading to different physical and chemical properties.
Uniqueness: 2-Bromo-1-(2-methoxyethoxy)-3-nitrobenzene is unique due to the combination of its substituents, which confer specific reactivity and properties. The presence of both a bromine atom and a nitro group allows for diverse chemical transformations, while the methoxyethoxy group enhances solubility and stability.
特性
分子式 |
C9H10BrNO4 |
|---|---|
分子量 |
276.08 g/mol |
IUPAC名 |
2-bromo-1-(2-methoxyethoxy)-3-nitrobenzene |
InChI |
InChI=1S/C9H10BrNO4/c1-14-5-6-15-8-4-2-3-7(9(8)10)11(12)13/h2-4H,5-6H2,1H3 |
InChIキー |
QMVGUANJNJHXRP-UHFFFAOYSA-N |
正規SMILES |
COCCOC1=CC=CC(=C1Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


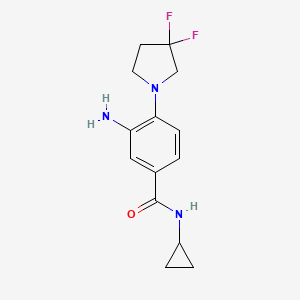
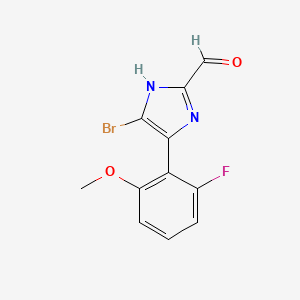

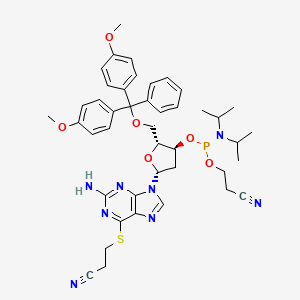
![Benzyl [2-(2,4-dichlorophenoxy)ethyl] cyanocarbonimidodithioate](/img/structure/B13715248.png)
![2-[4-(Difluoromethyl)-3-methoxybenzamido]acetic Acid](/img/structure/B13715264.png)
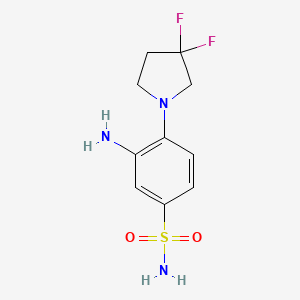

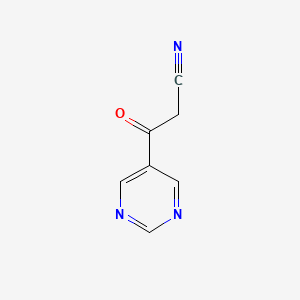
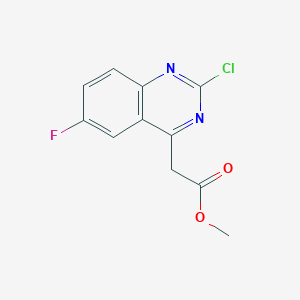
![[1-(Dimethylamino)ethylidene]-S-methylisothiourea Hydroiodide](/img/no-structure.png)
